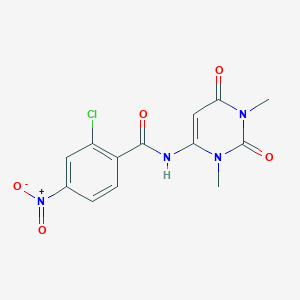
2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas, including biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has various biochemical and physiological effects. These include the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments is its anti-cancer properties. This makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide. These include:
1. Further studies to understand the mechanism of action of this compound and optimize its use in cancer treatment.
2. Studies to investigate the potential applications of this compound in other areas, such as drug development and biomedical research.
3. Development of new synthesis methods for this compound to improve its purity and yield.
4. Investigation of the potential side effects of this compound on human health.
Conclusion:
In conclusion, 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has anti-cancer properties, which make it a potential candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2-hydroxybenzaldehyde and 4-hydroxybenzene-1-carboxamide with acrylonitrile in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain a pure product.
Aplicaciones Científicas De Investigación
2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been used extensively in scientific research due to its potential applications in various fields. One of the main research areas where this compound has been used is in the study of cancer. Studies have shown that this compound has anti-cancer properties, which make it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(9-11-3-1-2-4-15(11)20)16(21)18-13-5-7-14(19)8-6-13/h1-9,19-20H,(H,18,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMXPBYQWHLND-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)





